2-(Difluoromethyl)-6-iodobenzo[d]oxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H4F2INO |
|---|---|
Molecular Weight |
295.02 g/mol |
IUPAC Name |
2-(difluoromethyl)-6-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C8H4F2INO/c9-7(10)8-12-5-2-1-4(11)3-6(5)13-8/h1-3,7H |
InChI Key |
HOPXYVUTODKNOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)OC(=N2)C(F)F |
Origin of Product |
United States |
Mechanistic Studies and Computational Elucidation in 2 Difluoromethyl 6 Iodobenzo D Oxazole Chemistry
Investigating Reaction Mechanisms via Kinetic and Isotopic Labeling Studies
Kinetic studies are fundamental in determining the rate of a chemical reaction and understanding how different factors influence it. For reactions involving 2-(Difluoromethyl)-6-iodobenzo[d]oxazole, monitoring the concentration of reactants, intermediates, and products over time provides crucial data for elucidating the reaction mechanism. This can be achieved through various analytical techniques, including chromatography and spectroscopy.
Isotopic labeling, a powerful tool in mechanistic chemistry, can be employed to trace the fate of specific atoms throughout a reaction. For instance, substituting a hydrogen atom in the difluoromethyl group with deuterium (a heavier isotope of hydrogen) can reveal whether the C-H bond is broken in the rate-determining step of the reaction. This is known as the kinetic isotope effect (KIE). A significant KIE would suggest that the cleavage of this bond is mechanistically important.
Table 1: Hypothetical Kinetic Data for a Reaction of this compound
| Experiment | Initial Concentration of Reactant A (M) | Initial Concentration of this compound (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 1.5 x 10⁻⁵ |
Advanced Spectroscopic Characterization for Reaction Monitoring
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Intermediates and Reaction Progress
In situ NMR spectroscopy is an invaluable technique for monitoring reactions as they occur within the NMR tube. This allows for the direct observation of reactive intermediates that may not be isolable. For reactions involving this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be particularly informative. ¹⁹F NMR is especially useful for tracking changes in the chemical environment of the difluoromethyl group, providing insights into its involvement in the reaction mechanism. The appearance and disappearance of signals corresponding to starting materials, intermediates, and products can be quantified to determine reaction kinetics.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Transformations
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. ieeesem.com By monitoring the changes in the vibrational frequencies of bonds, one can follow the transformation of functional groups during a reaction. semanticscholar.org For instance, in a reaction where the iodo group of this compound is substituted, changes in the C-I stretching frequency could be observed. Similarly, reactions involving the benzoxazole (B165842) ring or the difluoromethyl group would exhibit characteristic changes in their respective IR absorption bands.
Table 2: Characteristic FT-IR Frequencies for Functional Groups in this compound Chemistry
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| C-H (in CHF₂) | 2950 - 3050 |
| C-F | 1000 - 1400 |
| C=N (in oxazole) | 1630 - 1680 |
| C-O (in oxazole) | 1020 - 1250 |
| C-I | 500 - 600 |
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) for Electronic Structure and Reaction Energetics
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. irjweb.com It is widely employed to calculate various molecular properties, such as optimized geometries, reaction energies, and activation barriers. nih.gov For this compound, DFT calculations can provide insights into its reactivity by mapping the electron density distribution and identifying the most likely sites for nucleophilic or electrophilic attack. Furthermore, the energetics of different proposed reaction pathways can be calculated to determine the most favorable mechanism. nih.gov
Transition State Analysis and Reaction Pathway Prediction
A key aspect of computational mechanistic studies is the identification and characterization of transition states. A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. By locating the transition state structure for a proposed reaction step, the activation energy can be calculated, which is directly related to the reaction rate. Computational methods can be used to predict the geometry of transition states and to visualize the vibrational modes that lead to the formation of products. This analysis is crucial for confirming the viability of a proposed reaction mechanism and for predicting the stereochemical outcome of a reaction.
Table 3: Computationally Predicted Energetics for a Hypothetical Reaction Pathway
| Species | Relative Energy (kcal/mol) |
| Reactants | 0 |
| Transition State 1 | +25.3 |
| Intermediate | +5.7 |
| Transition State 2 | +18.9 |
| Products | -15.2 |
Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis
Computational studies, including Molecular Electrostatic Potential (MEP) mapping and Frontier Molecular Orbital (FMO) analysis, are pivotal in elucidating the electronic characteristics and reactivity of molecules. While specific computational analyses for this compound are not extensively available in the current literature, insights can be drawn from studies on analogous benzoxazole derivatives. These analyses help in understanding the charge distribution, identifying sites susceptible to electrophilic and nucleophilic attack, and determining the electronic transition properties of the molecule.
Molecular Electrostatic Potential (MEP) Mapping
The MEP map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. In an MEP map, regions of negative electrostatic potential, typically colored in shades of red, indicate electron-rich areas that are prone to electrophilic attack. Conversely, regions of positive electrostatic potential, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack. Green areas denote neutral potential.
In a theoretical study of 5-Benzoxazolecarboxylic acid, MEP analysis revealed that the most negative potential was located around the carboxyl group's oxygen atoms, indicating them as the primary sites for electrophilic attack. The hydrogen atoms of the benzene (B151609) ring and the carboxylic acid showed the most positive potential, marking them as sites for nucleophilic attack. A similar distribution pattern would be anticipated for this compound, with the oxazole (B20620) heteroatoms being primary centers of negative potential.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital theory is fundamental to understanding chemical reactivity and electronic properties. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy level is related to the molecule's ionization potential and its susceptibility to electrophilic attack. The LUMO acts as an electron acceptor, and its energy is related to the electron affinity and reactivity towards nucleophiles. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and the energy of its electronic transitions. A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic excitation.
For this compound, the distribution of HOMO and LUMO would be spread across the benzoxazole ring system. The electron-withdrawing nature of both the 2-(difluoromethyl) and 6-iodo substituents is expected to lower the energy levels of both the HOMO and LUMO compared to unsubstituted benzoxazole. This effect can lead to a modulation of the HOMO-LUMO gap.
Computational studies on substituted benzothiazoles, which are structurally related to benzoxazoles, have shown how different functional groups can tune the FMO energy levels. For instance, the introduction of an electron-withdrawing group like -NO₂ significantly lowers both HOMO and LUMO energies and reduces the energy gap.
The following table presents data from theoretical studies on related benzoxazole and benzothiazole derivatives to provide a comparative context for the potential electronic properties of this compound.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| 2-(Furan-2-yl)-1H-benzo[d]imidazole | -5.59 | -1.95 | 3.64 |
| 2-(5-Methylfuran-2-yl)-1H-benzo[d]imidazole | -5.58 | -1.88 | 3.70 |
| 2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazole | -6.18 | -3.35 | 2.83 |
| 5-Benzoxazolecarboxylic acid | -7.038 | -2.144 | 4.894 |
This table is generated based on data from computational studies on analogous compounds and is intended for comparative purposes.
The data illustrates that substituents have a profound impact on the frontier orbital energies and the resulting energy gap. The strong electron-withdrawing nitro group in the benzimidazole derivative significantly lowers the energy gap, suggesting increased reactivity. For this compound, the combined electron-withdrawing effects of the iodo and difluoromethyl groups would similarly be expected to result in a relatively low HOMO-LUMO gap, influencing its chemical behavior and spectroscopic properties.
Strategic Applications in Organic Synthesis and Future Research Directions
2-(Difluoromethyl)-6-iodobenzo[d]oxazole as a Synthon for Modular Construction
The term "synthon" refers to a structural unit within a molecule that can be formed and/or assembled by known or conceivable synthetic operations. This compound is an exemplary synthon due to its distinct and orthogonally reactive functional groups, which allow for stepwise and controlled molecular elaboration.
Building Block for Complex Fluorinated Heterocycles
The primary utility of this compound lies in its role as a foundational scaffold for constructing more elaborate fluorinated heterocyclic systems. The iodine atom at the 6-position is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis for their reliability and functional group tolerance.
For instance, Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl substituents, creating extended π-systems relevant for electronic materials or introducing molecular fragments to probe biological target interactions. beilstein-journals.org Similarly, Sonogashira coupling allows for the installation of alkyne moieties, which are themselves versatile intermediates for further transformations such as cycloadditions or reductions. Other valuable transformations include Heck coupling for alkene introduction, Buchwald-Hartwig amination for C-N bond formation, and Stille coupling.
The difluoromethyl group, while generally stable, can also influence the reactivity of the benzoxazole (B165842) ring system and provides a key structural motif often found in bioactive molecules. nih.gov The combination of these features allows for the systematic construction of a library of complex derivatives from a single, advanced starting material.
Below is an illustrative table of potential cross-coupling reactions using this compound as the substrate.
| Reaction Type | Coupling Partner | Catalyst/Conditions (Typical) | Potential Product Structure |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, base (e.g., K₂CO₃) | 2-(Difluoromethyl)-6-arylbenzo[d]oxazole |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | 2-(Difluoromethyl)-6-alkynylbenzo[d]oxazole |
| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃, base (e.g., Et₃N) | 2-(Difluoromethyl)-6-alkenylbenzo[d]oxazole |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, ligand (e.g., XPhos), base | 6-Amino-2-(difluoromethyl)benzo[d]oxazole derivative |
| Stille | Organostannane | Pd(PPh₃)₄ | 2-(Difluoromethyl)-6-substituted-benzo[d]oxazole |
Utility in Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) is a powerful strategy that aims to generate collections of structurally diverse small molecules in an efficient manner, which can then be screened for biological activity. researchgate.net The goal of DOS is to explore vast regions of chemical space by varying not just the appendages on a molecule but also its core scaffold and stereochemistry.
This compound is an ideal starting point for DOS campaigns. Its two distinct points of modification (the C-I bond and the benzoxazole core) allow for a branched synthetic pathway. One could envision a library synthesis beginning with a common intermediate, which is then subjected to various cross-coupling reactions at the 6-position. Subsequently, the benzoxazole ring itself could be subjected to a second set of diversifying reactions, such as electrophilic aromatic substitution (if conditions are forcing) or ring-opening/rearrangement cascades, to generate novel heterocyclic cores. This approach, starting from a single, functionalized building block, efficiently produces a library with high skeletal and appendage diversity.
Development of Novel Reaction Methodologies Utilizing its Unique Functionality
The specific combination of the electron-withdrawing difluoromethyl group and the polarizable iodine atom could be exploited in the development of new reaction methodologies. For example, the electronic nature of the difluoromethyl group can influence the oxidative addition step in palladium-catalyzed cross-coupling reactions, potentially requiring tailored ligand and catalyst systems for optimal efficiency. Research in this area could focus on developing highly active catalysts that are effective for coupling reactions on electron-deficient benzoxazole systems.
Furthermore, the C-I bond can be utilized in reactions beyond traditional cross-coupling, such as in metal-free coupling processes, radical reactions, or in the formation of organometallic reagents like Grignard or organolithium species, which would then open up a different set of synthetic possibilities for functionalizing the benzoxazole core.
Interdisciplinary Research Opportunities in Materials Science and Catalyst Design
The benzoxazole motif is not only important in medicinal chemistry but also finds applications in materials science as a component of organic light-emitting diodes (OLEDs), fluorescent probes, and polymers. researchgate.net The introduction of a difluoromethyl group and the ability to append various functional groups via the iodo-substituent allows for the fine-tuning of the electronic and photophysical properties of these materials. The synthesis of novel 6-aryl or 6-alkynyl derivatives of this compound could lead to new materials with tailored fluorescence spectra, quantum yields, and charge-transport properties.
In the field of catalyst design, benzoxazole-containing ligands have been used to create transition metal complexes for various catalytic transformations. researchgate.net The 2-(difluoromethyl)-6-iodobenzoxazole scaffold could serve as a precursor to new classes of ligands. For instance, the iodine could be replaced with a phosphine (B1218219), amine, or other coordinating group through cross-coupling or substitution chemistry, leading to novel bidentate or tridentate ligands with unique steric and electronic properties conferred by the difluoromethyl group. These new ligands could then be complexed with metals to explore catalytic activities in reactions such as polymerization or asymmetric synthesis. biolmolchem.comajchem-a.comajchem-a.com
Future Perspectives on Sustainable Synthesis of Fluoroheterocycles
Looking forward, a key area of research will be the development of more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives. mdpi.com This includes the use of greener solvents, energy-efficient reaction conditions (such as microwave or flow chemistry), and the development of recyclable catalysts. ajchem-a.com
Future work may also focus on late-stage difluoromethylation strategies to install the CF₂H group onto a pre-functionalized 6-iodobenzoxazole core, which could provide more convergent and flexible synthetic routes. Additionally, exploring C-H activation methodologies to directly functionalize the benzoxazole ring, avoiding the need for pre-installed leaving groups like iodine, represents a significant long-term goal in the sustainable synthesis of this important class of fluoroheterocycles. rsc.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing 2-(Difluoromethyl)-6-iodobenzo[d]oxazole?
- Methodological Answer : Key routes include:
- Palladium-catalyzed cross-coupling : Iodination of pre-formed benzo[d]oxazole scaffolds using iodinating agents (e.g., NIS) under catalytic conditions (e.g., Pd(OAc)₂, PPh₃) .
- Cyclocondensation : Reaction of 2-amino-5-iodophenol derivatives with difluoromethyl ketones in the presence of dehydrating agents (e.g., PCl₃ or POCl₃) to form the oxazole ring .
- Post-functionalization : Introducing the difluoromethyl group via nucleophilic substitution or radical-mediated pathways after iodination .
Q. How can the structural integrity of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : NMR to verify difluoromethyl group integrity ( to ppm) and / NMR for aromatic proton/carbon assignments .
- X-ray crystallography : To resolve ambiguities in regiochemistry and confirm iodine placement .
- Mass spectrometry (HRMS) : For molecular ion validation and isotopic pattern matching (iodine has a distinct / signature) .
Advanced Research Questions
Q. How does the difluoromethyl group influence the photophysical and electronic properties of this compound?
- Methodological Answer :
- Fluorine’s inductive effects : The electron-withdrawing difluoromethyl group stabilizes the excited state, altering charge-transfer (CT) character and potentially enhancing fluorescence quantum yields .
- ESIPT (Excited-State Intramolecular Proton Transfer) modulation : Benzannulation at the oxazole site (as in related compounds like HPO/HBO) minimally shifts emission wavelengths but increases energy barriers for proton transfer due to CT changes. Use TDDFT (B3LYP/6-31+G(d)) to model S₁ state dynamics .
- Experimental validation : Compare UV-Vis absorption/emission spectra with computational predictions to quantify Stokes shifts and CT behavior .
Q. What computational methods are optimal for studying the ESIPT mechanism in this compound derivatives?
- Methodological Answer :
- DFT/TDDFT : Use hybrid functionals (B3LYP or PBE0) with 6-31+G(d) basis sets and IEFPCM solvation models to balance accuracy and computational cost. Avoid meta-hybrid (M06-2X) or range-separated (CAM-B3LYP) functionals, which overestimate emission energies .
- Vibrational analysis : IR frequency calculations to assess hydrogen-bond strength changes between S₀ and S₁ states, critical for ESIPT feasibility .
- Charge transfer metrics : Compute Mulliken charges or NBO analysis to link intramolecular charge transfer (ICT) with excited-state aromaticity .
Q. How can researchers resolve contradictions in fluorescence data for benzannulated oxazole derivatives?
- Methodological Answer :
- Solvent effects : Test polar vs. non-polar solvents to isolate environmental impacts on emission. For example, aprotic solvents (e.g., DCM) may stabilize CT states, while protic solvents (e.g., MeOH) disrupt H-bonding .
- Substituent positioning : Compare benzannulation at the phenol vs. oxazole sites (e.g., HPO vs. HBO analogs). Benzannulation at the phenol unit causes significant emission shifts, whereas oxazole-site extension primarily alters energy barriers .
- Experimental vs. computational alignment : Cross-validate observed Stokes shifts with TDDFT-predicted vertical transitions to identify systematic errors in methodology .
Q. What pharmacological targets are plausible for this compound, and how can its bioactivity be evaluated?
- Methodological Answer :
- Antifungal targets : Structural analogs (e.g., benzovindiflupyr, isopyrazam) inhibit mitochondrial Complex II. Use in vitro assays (e.g., fungal cytochrome bc₁ inhibition) and compare IC₅₀ values with known Complex II inhibitors .
- CNS applications : Fluorinated benzo[d]oxazoles often exhibit blood-brain barrier permeability. Screen for neuroprotective effects via glutamate-induced cytotoxicity models or Aβ aggregation inhibition assays .
- SAR studies : Modify substituents (e.g., replace iodine with other halogens) and correlate changes with bioactivity to identify critical pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
